(5-Amino-6-bromopyridin-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-amino-6-bromopyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTYKTVPWBZOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Medicinal chemistry applications of (5-Amino-6-bromopyridin-2-yl)methanol scaffold
The following technical guide details the medicinal chemistry applications of the (5-Amino-6-bromopyridin-2-yl)methanol scaffold.
Executive Summary
The This compound scaffold (CAS 2060005-99-8) represents a high-value "Janus" intermediate in modern drug discovery. Characterized by a dense functionalization pattern on a pyridine core, it serves as a critical linchpin for synthesizing allosteric inhibitors of protein tyrosine phosphatases (specifically SHP2 ) and various kinase inhibitors (e.g., c-Kit , PDGFR ).
Its utility stems from its orthogonal reactivity: the 6-bromo substituent acts as an electrophilic handle for cross-coupling (the "Warhead"), the 5-amino group provides a hydrogen-bond donor or cyclization partner (the "Anchor"), and the 2-hydroxymethyl moiety serves as a modifiable vector for solubility-enhancing groups (the "Tail").
Structural Analysis & Pharmacophore Mapping
The scaffold's efficacy is dictated by the precise geometric arrangement of its substituents, which map directly to the binding pockets of allosteric targets.
| Position | Substituent | Electronic Character | Medicinal Utility |
| C2 | Hydroxymethyl ( | H-bond donor/acceptor; | Solubility Vector: Converted to amines/ethers to engage solvent-exposed residues (e.g., Arg111 in SHP2). |
| C5 | Amino ( | Strong EDG; H-bond donor | H-Bond Anchor: Forms critical backbone interactions (e.g., with Glu250 in SHP2) to stabilize the inactive conformation. |
| C6 | Bromo ( | Weak EWG; Lipophilic | Diversity Handle: Site for Suzuki/Buchwald couplings to attach hydrophobic "head" groups (e.g., dichlorophenyl). |
| N1 | Pyridine Nitrogen | H-bond acceptor | Core Interaction: Often involved in water-mediated bridges or direct interactions with backbone amides. |
Pharmacophore Visualization
The diagram below illustrates how this scaffold integrates into the binding pocket of a typical SHP2 allosteric inhibitor.
Caption: Pharmacophore mapping of the scaffold within the SHP2 allosteric pocket, highlighting the vectorality of interactions.
Primary Application: Allosteric SHP2 Inhibitors[2][3]
The most prominent application of this scaffold is in the synthesis of SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors. Dysregulation of SHP2 is implicated in Noonan syndrome and various cancers (e.g., KRAS-mutant tumors).[1]
Mechanism of Action
Unlike active-site inhibitors (which suffer from poor selectivity due to the conserved PTP domain), molecules derived from this scaffold bind to an allosteric tunnel formed at the interface of the C-SH2, N-SH2, and PTP domains. This binding "clamps" the enzyme in its auto-inhibited closed conformation.
Synthetic Workflow: From Scaffold to Drug
The transformation of the this compound scaffold into a bioactive SHP2 inhibitor typically follows a "Head-to-Tail" construction strategy.
-
Head Attachment (C6): The bromine at C6 is the first point of diversification. It is typically coupled via Suzuki-Miyaura reaction with a boronic acid/ester bearing a hydrophobic group (e.g., 2,4-dichlorophenyl or a substituted thiophene). This group occupies the deep hydrophobic pocket of the enzyme.
-
Tail Functionalization (C2): The hydroxymethyl group is converted into a leaving group (e.g., mesylate or chloride) and displaced by a cyclic amine (e.g., piperazine, spiro-cycle). This "tail" extends into the solvent and improves oral bioavailability.
-
Core Preservation (C5): The 5-amino group is usually left unsubstituted to maintain the critical H-bond with Glu250.
Secondary Applications: Kinase Inhibitors & Fused Heterocycles
Beyond SHP2, the scaffold serves as a precursor for type II kinase inhibitors and fused ring systems.
Fused Ring Construction
The ortho relationship between the 5-amino and 6-bromo groups allows for cyclization reactions to generate fused bicyclic cores:
-
Imidazo[4,5-b]pyridines: Generated via displacement of the bromine by an amine followed by cyclization with an aldehyde/acid.
-
Thiazolo[5,4-b]pyridines: Generated via thionation and cyclization, often used in c-Kit and PDGFR inhibitors (as referenced in patent literature for fused 2-aminothiazole compounds).
Synthetic Diversity Logic
The following decision tree illustrates how a medicinal chemist navigates the reactivity of this scaffold.
Caption: Synthetic divergence from the core scaffold leading to three distinct classes of therapeutic agents.
Experimental Protocol: Representative Suzuki Coupling
Objective: Functionalization of the C6-position (The "Warhead") while preserving the C2-alcohol and C5-amine.
Protocol:
-
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronate: (2,4-Dichlorophenyl)boronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a microwave vial with the substrate, boronic acid, and catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add dioxane and aqueous base.
-
Heat to 90°C for 4–6 hours (monitor by LCMS for consumption of bromide).
-
Note: The free amine at C5 does not typically interfere with Suzuki conditions, but the C2-alcohol may require protection (e.g., TBS) if the boronic acid contains electrophiles sensitive to free hydroxyls.
-
-
Workup:
-
Dilute with EtOAc, wash with water/brine.
-
Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Self-Validating Check:
-
Success Indicator: Appearance of the biaryl product peak in LCMS; disappearance of the characteristic isotopic doublet of Bromine (
) in the mass spectrum. -
Failure Mode: If de-bromination (protodehalogenation) occurs, lower temperature to 80°C and switch to a milder base like
.
References
-
SHP2 Inhibition & Structural Biology
-
Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[1] Nature535 , 148–152 (2016). Link
-
Garcia Fortanet, J., et al. "Allosteric SHP2 Inhibitors: Ligand Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry59 , 17, 7773–7782 (2016). Link
-
-
Scaffold Synthesis & Patent Literature
-
Choi, H. S., et al. "Fused 2-aminothiazole compounds and methods of use thereof." U.S. Patent 8,765,747 (2014). (Describes the use of 5-amino-6-bromopyridin-2-yl intermediates for kinase inhibitors). Link
-
Novartis AG. "Pyridine derivatives as SHP2 inhibitors." WO2015107495. (Describes pyridine-based allosteric inhibitors). Link
-
-
Chemical Properties & Databases
-
PubChem Compound Summary for CID 130706057: this compound. Link
-
Sources
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Amino-Bromopyridine Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Amino-bromopyridine alcohols represent a pivotal class of scaffolds in modern medicinal chemistry and drug development. Their unique electronic and structural features, arising from the interplay of the electron-donating amino group, the electron-withdrawing bromine atom, and the versatile alcohol functionality on the pyridine core, make them invaluable building blocks for novel therapeutics.[1] However, this chemical complexity also introduces a spectrum of potential hazards that demand a nuanced and thorough understanding for safe handling and manipulation. This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and underlying chemical principles for the safe and effective use of amino-bromopyridine alcohols in a research and development setting. We will delve into the specific hazards associated with this class of compounds, outline detailed protocols for their safe handling, and provide guidance on emergency procedures and proper disposal, all while grounding these recommendations in the fundamental reactivity and toxicology of these molecules.
The Chemical Personality of Amino-Bromopyridine Alcohols: A Foundation for Safety
To handle any chemical safely, one must first understand its inherent chemical properties. Amino-bromopyridine alcohols are not inert reagents; their reactivity is a double-edged sword that, while enabling the synthesis of complex molecules, also presents potential hazards.
Reactivity Profile: The Interplay of Functional Groups
The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).[2] The presence of both an amino group (electron-donating) and a bromine atom (electron-withdrawing by induction) on the ring, along with an alcohol, creates a complex electronic environment that dictates the molecule's reactivity.
-
Nucleophilic Substitution: The bromine atom on the pyridine ring, especially at the 2- and 6-positions, is activated towards nucleophilic aromatic substitution (SNAr).[2][3] This reactivity is a key consideration when selecting reagents and reaction conditions, as unintended displacement of the bromine can occur.
-
The Role of the Amino Group: The amino group, being a strong activating group, can influence the regioselectivity of reactions and also participate in its own set of reactions, such as N-alkylation or acylation.[4]
-
The Alcohol Functionality: The alcohol group can act as a nucleophile or be activated to become a better leaving group.[5] Its presence introduces the possibility of esterification, etherification, and oxidation reactions. Pyridine itself can act as a catalyst in reactions involving alcohols by activating them.[5]
-
Intramolecular Reactivity: The proximity of the amino, bromo, and alcohol groups can lead to intramolecular reactions, especially under certain conditions (e.g., heat or catalysis).[6] This potential for unexpected cyclization or rearrangement must be considered during synthesis and purification.
Thermal and Photochemical Stability
Brominated aromatic compounds can decompose under thermal stress to release hazardous substances.[7] While specific data for amino-bromopyridine alcohols is scarce, the pyrolysis of brominated flame retardants is known to produce brominated benzenes, phenols, and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under certain conditions.[8][9] Similarly, some pyridine derivatives can undergo photochemical reactions, including ring-opening or rearrangement upon exposure to UV light.[10]
dot graph TD { A[Amino-Bromopyridine Alcohol] -- Heat --> B{Decomposition Products}; B --> C[Hydrogen Bromide]; B --> D[Nitrogen Oxides]; B --> E[Carbon Oxides]; B --> F[Brominated Aromatic Fragments]; }
Caption: Potential thermal decomposition pathways.
Decoding the Safety Data Sheet (SDS): A Proactive Approach to Hazard Assessment
The Safety Data Sheet is the cornerstone of chemical safety. For amino-bromopyridine alcohols, a thorough understanding of each section is critical. While a specific SDS for every conceivable isomer may not be available, a composite understanding can be built from existing data for related compounds.
GHS Hazard Classification: A Universal Language of Risk
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazards.[11] Based on available data for various amino-bromopyridines, this class of compounds can be expected to carry some or all of the following GHS classifications:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Danger or Warning | H301: Toxic if swallowed or H302: Harmful if swallowed[12] |
| Acute Toxicity, Dermal | Category 3 or 4 | Danger or Warning | H311: Toxic in contact with skin or H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 or 4 | Danger or Warning | H331: Toxic if inhaled or H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[12] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[12] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation[12] |
Note: The exact classification will vary depending on the specific isomer and substitution pattern.
Toxicological Profile: Understanding the Health Risks
Exposure to pyridine and its derivatives can lead to a range of adverse health effects.[8]
-
Acute Effects: Short-term exposure can cause irritation to the skin, eyes, and respiratory tract.[8][13] Ingestion or significant dermal absorption may lead to systemic effects such as headache, dizziness, nausea, and in severe cases, liver and kidney damage.[8]
-
Chronic Effects: Long-term or repeated exposure to some pyridine derivatives has been linked to liver and kidney damage.[8][13] Some pyridines are also suspected of being carcinogenic, although the evidence in humans is often limited.[9]
The Researcher's Shield: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with amino-bromopyridine alcohols.
The Primacy of Engineering Controls
-
Chemical Fume Hood: All manipulations of amino-bromopyridine alcohols, including weighing, dissolving, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][14]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[14]
Personal Protective Equipment: The Last Line of Defense
| PPE Item | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or neoprene gloves with a minimum thickness of 0.2 mm. Double gloving is recommended for extended handling. | Provides a barrier against skin contact. Latex gloves are not recommended.[14] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain high-risk procedures or in the event of a ventilation failure. | Prevents inhalation of harmful vapors or aerosols. |
dot graph TD { subgraph "Hierarchy of Controls" A[Elimination] --> B[Substitution]; B --> C[Engineering Controls]; C --> D[Administrative Controls]; D --> E[Personal Protective Equipment]; end }
Caption: The hierarchy of controls in laboratory safety.
Standard Operating Procedures: A Blueprint for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is crucial for minimizing risks.
General Handling and Storage
-
Work Area: Designate a specific area within the fume hood for working with amino-bromopyridine alcohols. Keep the area clean and free of clutter.
-
Storage: Store these compounds in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and sources of ignition.[13] They should be stored separately from strong oxidizing agents and strong acids.[15] Containers should be tightly sealed and clearly labeled.
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids, as these can lead to vigorous or explosive reactions.[15] Halogenated compounds can also be incompatible with certain metals like aluminum.[12][16]
Experimental Workflow: A Step-by-Step Guide
-
Preparation: Before starting any experiment, review the SDS for all reagents. Ensure all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfers of solid amino-bromopyridine alcohols in a fume hood to avoid generating and inhaling dust.
-
Reaction Setup: Set up reactions in a clean, dry apparatus within a fume hood. Use appropriate temperature control (e.g., an ice bath for exothermic reactions).
-
Work-up and Purification: Be mindful that quenching reactions can be exothermic. Perform extractions and chromatography in the fume hood.
-
Waste Disposal: Segregate waste containing amino-bromopyridine alcohols into appropriate, labeled containers for hazardous waste disposal.
dot graph TD { A[Review SDS and Prepare PPE] --> B[Weigh and Transfer in Fume Hood]; B --> C[Set up Reaction in Fume Hood]; C --> D[Monitor Reaction]; D --> E[Work-up and Purification in Fume Hood]; E --> F[Segregate and Label Waste]; }
Caption: A typical experimental workflow for handling amino-bromopyridine alcohols.
When Things Go Wrong: Emergency Procedures
A well-rehearsed emergency plan is critical for mitigating the consequences of an accident.[13]
Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[13]
-
Collect the contaminated material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, eliminate all ignition sources.
-
Contact your institution's emergency response team.
-
Fire
-
Small Fires: If you are trained and it is safe to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[17] Do not use water, as it may be ineffective and could spread the chemical.[17]
-
Large Fires: Evacuate the area immediately and activate the fire alarm.
Personal Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13][18] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][18] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[18] |
End of the Line: Waste Disposal
Proper disposal of amino-bromopyridine alcohols and associated waste is a legal and ethical responsibility.
-
Waste Segregation: Collect all waste containing these compounds in designated, clearly labeled, and sealed containers.[19]
-
Halogenated Waste: Waste containing brominated compounds should be segregated as halogenated waste.[20]
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Never dispose of these chemicals down the drain.[13]
Conclusion: A Culture of Safety
Amino-bromopyridine alcohols are powerful tools in the arsenal of the medicinal chemist. However, their utility is intrinsically linked to a deep respect for their potential hazards. By fostering a comprehensive understanding of their chemical properties, adhering to rigorous safety protocols, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of these valuable compounds. This guide serves as a foundational resource, but it is the responsibility of every scientist to cultivate a proactive and vigilant safety culture in the laboratory.
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- 20. Photochemical bromination and iodination of peptides and proteins by photoexcitation of aqueous halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 22. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 24. mdpi.com [mdpi.com]
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- 26. mdpi.com [mdpi.com]
- 27. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
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- 33. NTP Toxicology and Carcinogenesis Studies of Pyridine (CAS No. 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
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- 37. coleparmer.com [coleparmer.com]
- 38. Pyridine synthesis [organic-chemistry.org]
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- 40. case.edu [case.edu]
- 41. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Strategic Synthesis & Application of 2,5,6-Substituted Pyridine Building Blocks
The following technical guide provides a comprehensive review and strategic framework for the synthesis and application of 2,5,6-substituted pyridine building blocks.
Executive Summary
The 2,5,6-trisubstituted pyridine scaffold represents a privileged pharmacophore in modern drug discovery, appearing frequently in kinase inhibitors (e.g., p38
Synthetically, this substitution pattern presents a unique challenge: it requires the differentiation of two electronically deficient sites (
Strategic Retrosynthesis: The Electronic Triangulation
To successfully synthesize 2,5,6-substituted pyridines, one must navigate the competing electronic demands of the ring.
-
C2 & C6 (Ortho): Electron-deficient.[1][2] Prone to Nucleophilic Aromatic Substitution (
), radical alkylation (Minisci), and directed lithiation. -
C5 (Meta): Electron-neutral to electron-rich (relative to C2/C6).[1] Prone to Electrophilic Aromatic Substitution (
) and Halogen-Metal Exchange.[1]
Visualization of Reactivity Logic
The following diagram maps the retrosynthetic logic required to access this scaffold, differentiating between "Nucleophilic" and "Electrophilic" entry points.
Figure 1: Retrosynthetic decision tree for accessing 2,5,6-substituted pyridines. Route B is generally preferred for high regiocontrol.[1]
Synthetic Methodologies & Protocols
Route A: Functionalization of 2,6-Dihalopyridines
This route utilizes commercially available 2,6-dichloropyridine.[1]
-
Mechanism: Directed ortho-metalation (DoM).[1]
-
Critical Insight: Standard lithiation (LDA) of 2,6-dichloropyridine favors the C4 position (97:3 selectivity) due to the acidity of the C4 proton. To access C5 (which is C3 in a symmetric molecule), one must block C4 or use specific "ate" complexes, though this remains challenging.
-
Alternative: Use 2,6-difluoropyridine . Lithiation occurs at C3/C5 due to the directing effect of fluorine.
Route B: The "Amino-Direction" Protocol (Recommended)
This is the most robust method for generating 2,5,6-patterns with high fidelity.[1] The C2-amino group acts as a powerful activating group, directing electrophiles (like bromine) para to itself (position C5), overriding the deactivating nature of the pyridine nitrogen.
Detailed Experimental Protocol: Synthesis of 2-Chloro-5-bromo-6-methylpyridine
A versatile building block for sequential cross-coupling.[1]
Step 1: Regioselective Bromination (C5 Functionalization)
-
Reagents: 2-Amino-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve 2-amino-6-methylpyridine in MeCN (0.5 M) at 0°C.
-
Add NBS portion-wise over 30 minutes to maintain regioselectivity (prevents di-bromination).[1]
-
Stir at room temperature for 2 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate solvent, redissolve in EtOAc, wash with water and brine.
-
Outcome: Yields 2-amino-5-bromo-6-methylpyridine (>90% yield). The bromine installs exclusively at C5 due to para-direction from the amine.[1]
-
Step 2: Sandmeyer Reaction (C2 Transformation)
-
Reagents: Step 1 Product, Copper(II) Chloride (
, 1.2 eq), tert-Butyl Nitrite ( -BuONO, 1.5 eq), Acetonitrile. -
Procedure:
Step 3: Sequential Cross-Coupling (Validation)
-
First Coupling (C5-Selective): The C5-Bromine is more reactive towards Pd-catalyzed Suzuki coupling than the C2-Chlorine (bond dissociation energy difference).[1]
-
Conditions:
, (5 mol%), , DME/H2O, 80°C.
-
-
Second Coupling (C2-Selective): The remaining C2-Chlorine can be coupled under forcing conditions or using specialized ligands (e.g., XPhos).[1]
Quantitative Comparison of Routes
| Feature | Route A (Metalation of 2,6-X2) | Route B (Amino-Directed) | Route C (De Novo Cyclization) |
| Regiocontrol | Low (C4 vs C3/C5 competition) | High (C5 directed by amine) | Variable (Depends on precursors) |
| Scalability | Moderate (Cryogenic temps required) | High (Room temp/mild heat) | High |
| Substrate Scope | Limited to halopyridines | Broad (Tolerates alkyl/aryl at C6) | Broad |
| Step Count | 2-3 | 2-3 | 1 (Multicomponent) |
| Key Risk | Halogen dance / Scrambling | Over-halogenation | Isomer formation |
Medicinal Chemistry Applications
Case Study: CXCR4 Antagonists
Research into CXCR4 inhibitors for cancer metastasis has heavily utilized the 2,5,6-substitution pattern.
-
Molecule: 2,6-linked pyridine dimers with C5-substitution.[1][3]
-
SAR Insight: Substitution at C5 (e.g., methyl, hydroxymethyl) modulates the basicity of the pyridine nitrogen and optimizes hydrophobic contacts within the receptor pocket.
-
Synthesis: Utilizing the Route B intermediate (2-chloro-5-bromo-6-methylpyridine), researchers coupled the C5-Br with aryl boronic acids and displaced the C2-Cl with diamine linkers.[1]
Pathway Visualization: Synthesis of a CXCR4 Antagonist Analog
The following diagram illustrates the workflow for converting the building block into a bioactive molecule.
Figure 2: Sequential functionalization workflow exploiting the reactivity difference between C5-Br and C2-Cl.
References
-
Site-Selective C–H Functionalization of Pyridines. National Institutes of Health (PMC).[1] [Link]
-
Regioselective Functionalization of Pyridines using Directed Metalation. Z. Naturforsch. [Link]
-
Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab (Scripps). [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [Link]
Sources
- 1. US5229519A - Process for preparing 2-halo-5-halomethylpyridines - Google Patents [patents.google.com]
- 2. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
Methodological & Application
Application Notes and Protocols for the Optimized Suzuki Coupling of (5-Amino-6-bromopyridin-2-yl)methanol
Introduction: Strategic C-C Bond Formation in Pharmaceutical Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.[1][4] The subject of this guide, (5-Amino-6-bromopyridin-2-yl)methanol, is a valuable building block, incorporating a pyridine core adorned with functionalities that allow for diverse synthetic manipulations.
The presence of an amino group and a bromine atom on the pyridine ring presents a unique set of challenges and opportunities for Suzuki coupling. The electron-donating nature of the amino group can influence the reactivity of the adjacent C-Br bond, while the pyridine nitrogen itself can interact with the palladium catalyst.[5][6] This application note provides a comprehensive guide to understanding and implementing optimized Suzuki coupling conditions for this specific substrate, enabling researchers to efficiently synthesize novel compounds for drug discovery and development. Our focus will be on providing not just a protocol, but a framework for rational optimization based on mechanistic principles.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and can be influenced by the electronic properties of the substrate.[1] The electron-rich nature of the aminopyridine may slow this step, necessitating the use of specialized ligands to promote the reaction.[6][9]
-
Transmetalation: In this step, the organic group from the boronic acid (or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Protocols for Buchwald-Hartwig amination using (5-Amino-6-bromopyridin-2-yl)methanol
As a Senior Application Scientist, this guide provides an in-depth technical overview and actionable protocols for the Buchwald-Hartwig amination of (5-Amino-6-bromopyridin-2-yl)methanol. This challenging substrate, which features multiple potential coordination sites, requires careful consideration of reaction parameters to achieve high yields and purity. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of Aminopyridine Scaffolds
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and materials science by providing a reliable method for synthesizing aryl amines, which are ubiquitous motifs in pharmaceuticals.[1][2]
The substrate, this compound, presents a synthetically valuable scaffold but also introduces specific challenges that must be addressed for successful C-N coupling:
-
Catalyst Inhibition: The pyridine nitrogen atom can act as a ligand, coordinating to the palladium center and poisoning the catalyst, thereby stalling the catalytic cycle. This is a common challenge for 2-halopyridine substrates.[4]
-
Competing Nucleophiles: The substrate contains two distinct nucleophilic sites: the primary amino group at the C5 position and the primary alcohol. This creates the potential for undesired side reactions, such as O-arylation, or competitive binding to the catalyst.
-
Electronic Effects: The presence of an electron-donating amino group on the pyridine ring can modulate the electronic properties of the C-Br bond, influencing the rate of the crucial oxidative addition step.[5]
This guide provides a framework for navigating these challenges through the rational selection of catalysts, ligands, bases, and reaction conditions.
The Catalytic Cycle: A Mechanistic Blueprint
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][7][8] A robust understanding of this mechanism is fundamental to troubleshooting and optimizing the reaction for a specific substrate. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[8]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is released from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][7]
Optimizing Reaction Parameters: A Scientist's Guide
The success of the amination of this compound hinges on the judicious selection of each reaction component. The choices below are grounded in established principles for coupling heteroaromatic substrates.
| Component | Recommendation | Rationale & Field Insights |
| Palladium Source | Palladacycle Precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G3) | Modern precatalysts are air- and moisture-stable, ensuring greater reproducibility.[9] They generate the active LPd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require an often unreliable in situ reduction step.[6][10] |
| Ligand | Bulky Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos) | The ligand is the most critical variable. Bulky, electron-rich phosphines are essential to stabilize the palladium center, promote the oxidative addition of the aryl bromide, and sterically shield the metal from being poisoned by the pyridine nitrogen.[3][4][7] XPhos is an excellent, versatile starting point for heteroaryl couplings.[11][12] BrettPhos is often superior for primary amine partners, while RuPhos can be effective for secondary amines.[10][13] |
| Base | Strong, Non-nucleophilic Base (e.g., NaOtBu, KOtBu, LHMDS) | A strong base is required to efficiently deprotonate the amine coupling partner, which is a key step in the catalytic cycle.[10] While the substrate has a primary alcohol, the C-N coupling is typically much faster than any potential alkoxide-mediated side reactions under anhydrous conditions. For particularly sensitive coupling partners, a weaker base like Cs₂CO₃ or K₃PO₄ can be screened, though this may require higher temperatures or longer reaction times.[10][14] |
| Solvent | Anhydrous, Degassed Aprotic Solvents (e.g., Toluene, 1,4-Dioxane) | Organometallic reactions are highly sensitive to air and moisture, which can deactivate the catalyst.[4] Toluene is often the preferred solvent due to its high boiling point and poor solubility for certain inorganic salts that might otherwise interfere with the reaction.[15] |
| Temperature | 80–110 °C | The reaction typically requires heating to overcome the activation energy barriers of the catalytic cycle.[4][6] However, excessive heat (>120 °C) can lead to thermal decomposition of the catalyst, observed as the formation of palladium black, which will halt the reaction.[4] |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as the catalyst system is sensitive to air and moisture.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine coupling partner (1.2–1.5 eq.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4–2.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1–0.2 M concentration)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (0.02 eq.), and the base (1.4 eq.). If the amine coupling partner is a solid, it can be added at this stage.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it to the reaction mixture via syringe (1.2 eq.).
-
Execution: Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a short plug of Celite® to remove the palladium catalyst residues and inorganic salts.[4]
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides guidance on diagnosing and resolving common issues.[4][10]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species is not forming or has decomposed. | Ensure all reagents and solvents are strictly anhydrous and degassed. Use a reliable precatalyst (G3/G4) to ensure clean formation of the active species.[10] |
| Catalyst Poisoning: The pyridine nitrogen is inhibiting the palladium center. | Screen different bulky ligands. A more sterically demanding ligand (e.g., tBuXPhos) may be necessary to prevent coordination.[13] | |
| Formation of Palladium Black | Catalyst Decomposition: The reaction temperature is too high or the reaction was heated for too long. | Lower the reaction temperature to 80–90 °C and increase the reaction time. Monitor the reaction visually for the appearance of a black precipitate.[4] |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | Side Reaction: Can be promoted by moisture or certain catalyst/base combinations. | Ensure anhydrous conditions. Screening a different base (e.g., switching from NaOtBu to K₃PO₄) or ligand may suppress this pathway. |
| Reaction Stalls | Catalyst Deactivation: The catalyst is active initially but loses activity over time. | This can be due to slow poisoning or thermal instability. Consider a slightly lower temperature or a more robust ligand system. If the reaction stalls, adding a fresh portion of catalyst (e.g., 0.5 mol%) can sometimes restart the reaction, though this is not ideal. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation for accessing valuable aminopyridine derivatives. Success with this challenging substrate is not fortuitous but is achieved through a deliberate and informed approach. By leveraging modern palladacycle precatalysts, selecting sterically demanding biaryl monophosphine ligands, and maintaining rigorous anhydrous and inert reaction conditions, researchers can effectively mitigate the common pitfalls of catalyst poisoning and side reactions. The protocols and troubleshooting guide presented herein serve as a comprehensive resource for scientists and drug development professionals to confidently and efficiently utilize this pivotal C-N bond-forming reaction.
References
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Catalysis. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions. ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]
- A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2 - Benchchem.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: [Link]
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]
- Optimization of Buchwald-Hartwig amination conditions - Benchchem.
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. NBU-IR. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]
- Protocol for C-N Bond Formation Utilizing CPhos Ligand in Buchwald-Hartwig Amination - Benchchem.
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Available at: [Link]
-
A practical Buchwald–Hartwig amination of 2-bromopyridines with volatile amines. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Application Note: Protecting Group Strategies for the Primary Amine in (5-Amino-6-bromopyridin-2-yl)methanol
Executive Summary
The scaffold (5-Amino-6-bromopyridin-2-yl)methanol represents a critical intermediate in the synthesis of kinase inhibitors and PROTAC linkers. Its structural duality—containing both a nucleophilic primary amine and a primary alcohol—presents a classic chemoselectivity challenge.
The primary amine at the C5 position is significantly deactivated by two factors:
-
Electronic deficiency of the pyridine ring.
-
Ortho-effect from the C6-Bromine atom (steric hindrance and inductive electron withdrawal).
Consequently, standard amine protection protocols often fail or yield mixtures of N-protected, O-protected, and bis-protected species. This guide details a precision protocol for chemoselective N-tert-butoxycarbonyl (Boc) protection , leveraging solvent-assisted catalysis to overcome nucleophilic deactivation without compromising the hydroxyl group.
Strategic Analysis & Mechanistic Insight
The Nucleophilicity Paradox
In typical amino-alcohols, the amine is orders of magnitude more nucleophilic than the alcohol. However, in this specific scaffold, the C5-amine is "crippled." The Hammett substituent constant (
-
Risk: If forcing conditions (high heat, strong base) are used to drive the amine reaction, the C2-methanol hydroxyl group—which is not electronically deactivated—becomes a competitive nucleophile, leading to O-Boc or N,O-bis-Boc side products.
The "Methanol Effect" Solution
To enhance the reaction rate of the deactivated amine without activating the alcohol, we utilize hydrogen-bond mediated acceleration . Protic solvents like methanol stabilize the zwitterionic transition state formed during the attack of the amine on
Experimental Protocols
Protocol A: Chemoselective N-Boc Protection (Recommended)
Target: Selective formation of tert-butyl (6-bromo-2-(hydroxymethyl)pyridin-3-yl)carbamate.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 – 1.2 equiv) -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.2 M concentration)
-
Base: None required (Solvent-promoted) or mild
if acid sensitivity is a concern. -
Temperature:
to
Step-by-Step Procedure
-
Dissolution: Charge a round-bottom flask with the amine substrate (1.0 equiv) and MeOH (5 mL per mmol). Stir until fully dissolved.
-
Note: If solubility is poor, use a 1:1 mixture of THF:MeOH.
-
-
Reagent Addition: Add
(1.1 equiv) in a single portion at room temperature.-
Critical: Do not add DMAP. DMAP is a potent acyl transfer catalyst that will promote unwanted O-acylation of the alcohol.
-
-
Reaction Monitoring: Stir at
. Monitor by TLC (50% EtOAc/Hexanes) or LCMS every 2 hours.-
Endpoint: Disappearance of starting material (
).[1] Product . -
Observation: If reaction stalls after 6 hours, add an additional 0.2 equiv of
.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove MeOH.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0%
60% EtOAc in Hexanes).
Protocol B: Recovery from Over-Protection (The "Safety Net")
Scenario: If N,O-bis-Boc forms due to overheating or excess reagent.
If the alcohol is accidentally protected (O-Boc), it can be selectively cleaved while retaining the N-Boc group, as carbonates are more labile to base hydrolysis than carbamates.
-
Dissolution: Dissolve the crude mixture in MeOH.
-
Hydrolysis: Add
(2.0 equiv) or LiOH (1.5 equiv). -
Stir: Stir at Room Temperature for 30–60 minutes.
-
Check: TLC should show conversion of the non-polar bis-protected spot to the desired mono-protected product.
-
Workup: Neutralize carefully with 1M HCl to pH 7 (do not acidify below pH 4 to avoid N-Boc loss), extract with EtOAc.
Data Summary & Validation
| Parameter | Standard Aniline Protocol | Optimized Pyridine Protocol |
| Solvent | DCM or THF | MeOH or EtOH |
| Base/Catalyst | TEA / DMAP | None (or |
| Temp | ||
| N-Selectivity | Moderate (Risk of O-Boc) | High (>95%) |
| Reaction Time | 12–24 h (Sluggish) | 4–8 h |
Quality Control Checks
-
NMR (DMSO-
):-
Look for the t-butyl singlet at
ppm (9H). -
Amine Proton: The carbamate -NH- usually appears as a broad singlet around
9.0–9.5 ppm (downfield from the free amine 5.5 ppm). -
Hydroxyl Proton: Confirm presence of the triplet/broad singlet at
ppm (OH). If this is missing and the methylene protons shift downfield, O-protection has occurred.
-
Visualized Workflows
Decision Tree for Protecting Group Selection
The following diagram illustrates the logic flow for selecting the optimal strategy based on the specific constraints of the synthesis.
Caption: Decision matrix for selecting and executing the protection strategy, highlighting the optimized methanol-promoted route.
Reaction Pathway & Selectivity Mechanism
Caption: Mechanistic comparison showing how protic solvents favor N-protection over O-protection.
References
-
Vilaivan, T. (2006). "A Simple and Chemoselective Method for the N-tert-Butoxycarbonylation of Amines in Alcohols." Tetrahedron Letters, 47(38), 6739-6742.
-
Basel, Y. & Hassner, A. (2001). "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols." The Journal of Organic Chemistry, 66(8), 2743–2748.
-
BenchChem. (2025).[2] "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem Technical Guides.
-
WuXi Biology. (2023). "Alcohol Speed up Boc Protection of Primary Amines."[3] QM Magic Class.
Sources
Application Notes and Protocols: Strategic Conversion of (5-Amino-6-bromopyridin-2-yl)methanol to Alkyl Halides for Nucleophilic Substitution in Drug Discovery
Abstract
(5-Amino-6-bromopyridin-2-yl)methanol is a valuable, multi-functional building block in medicinal chemistry, offering three distinct points for chemical elaboration: the amino group, the bromine atom, and the hydroxymethyl moiety. The selective conversion of the primary alcohol to a reactive alkyl halide is a critical transformation that unlocks a plethora of possibilities for introducing diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the chlorination and bromination of this compound. Furthermore, it outlines general procedures for the subsequent nucleophilic substitution reactions, a key step in the synthesis of novel pyridine-based drug candidates.
Introduction: The Strategic Importance of this compound
Substituted pyridines are a cornerstone of modern drug discovery, with this scaffold appearing in numerous FDA-approved drugs.[1] The unique electronic properties of the pyridine ring, coupled with its ability to engage in hydrogen bonding and other key intermolecular interactions, make it a privileged structure in the design of bioactive molecules. This compound, in particular, is a highly versatile starting material. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the amino group at the 5-position can be functionalized through acylation, alkylation, or diazotization. The hydroxymethyl group at the 2-position serves as a handle for introducing a wide range of substituents via its conversion to a more reactive electrophile, such as an alkyl halide.
The conversion of the alcohol to an alkyl halide transforms the benzylic carbon into an electrophilic center, ripe for attack by a diverse array of nucleophiles. This SN2 reaction pathway allows for the controlled introduction of various side chains, a common strategy in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
Core Challenge: Chemoselectivity in Halogenation
The primary challenge in the halogenation of this compound lies in achieving chemoselectivity. The presence of a nucleophilic amino group and the pyridine nitrogen introduces the potential for undesired side reactions with common halogenating agents. For instance, reagents like thionyl chloride (SOCl₂) can react with the amino group to form N-sulfinylamines or lead to the formation of pyridinium salts. Therefore, a careful selection of reagents and reaction conditions is paramount. In many cases, protection of the amino group is a prudent strategy to ensure a clean and efficient conversion of the alcohol to the desired alkyl halide.
Strategic Approaches to Halogenation
Two primary strategies can be employed for the halogenation of this compound:
-
Direct Halogenation: This approach involves the direct conversion of the alcohol to the alkyl halide without prior protection of the amino group. This is the more atom-economical approach but requires carefully chosen, mild halogenating agents to avoid side reactions.
-
Protecting Group Strategy: This strategy involves the protection of the amino group with a suitable protecting group, followed by halogenation of the alcohol, and subsequent deprotection. While this adds steps to the synthetic sequence, it often provides higher yields and a cleaner reaction profile.
Visualization of Synthetic Pathways
Caption: Synthetic pathways for the conversion of this compound to alkyl halides and subsequent nucleophilic substitution.
Experimental Protocols: Conversion to Alkyl Halides
Protection of the Amino Group (Recommended)
To circumvent potential side reactions, the protection of the amino group is highly recommended. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its ease of introduction and removal under acidic conditions.
Protocol 5.1.1: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected alcohol.
Chlorination Protocols
Protocol 5.2.1: Chlorination of N-Boc Protected Alcohol using Thionyl Chloride
-
Dissolution: Dissolve the N-Boc protected this compound (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected 2-(chloromethyl)pyridine derivative.
Protocol 5.2.2: Direct Chlorination using Cyanuric Chloride (Milder Conditions) [2][3]
This method is a milder alternative to thionyl chloride and may be suitable for direct chlorination without protection of the amino group, although a preliminary small-scale test is advised.
-
Adduct Formation: In a separate flask, dissolve cyanuric chloride (1.02 eq.) in DMF and stir for 1 hour to form the Vilsmeier-Haack type adduct.
-
Substrate Addition: To this adduct, add a solution of this compound (1.0 eq.) in DCM.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with deionized water. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography.
| Method | Reagents | Temperature | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂, DCM, cat. DMF | 0 °C to RT | Readily available, efficient | Harsh conditions, potential for side reactions with unprotected amine |
| Cyanuric Chloride | Cyanuric Chloride, DMF, DCM | Room Temperature | Milder conditions, may avoid protection | Slower reaction time |
Bromination Protocols
Protocol 5.3.1: Bromination using Phosphorus Tribromide (PBr₃)
This method is generally effective for primary alcohols but should be used with caution on the unprotected substrate due to the acidic nature of the byproducts.
-
Dissolution: Dissolve N-Boc protected this compound (1.0 eq.) in an anhydrous aprotic solvent such as diethyl ether or DCM.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 5.3.2: Appel-type Bromination (Milder Conditions) [4]
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl bromides.
-
Dissolution: Dissolve N-Boc protected this compound (1.0 eq.) and carbon tetrabromide (CBr₄) (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add triphenylphosphine (PPh₃) (1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture and purify directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide.
| Method | Reagents | Temperature | Advantages | Disadvantages |
| Phosphorus Tribromide | PBr₃, Et₂O or DCM | 0 °C to RT | Effective for primary alcohols | Can generate acidic byproducts |
| Appel Reaction | PPh₃, CBr₄, DCM | 0 °C to RT | Mild conditions, high yields | Stoichiometric amount of triphenylphosphine oxide byproduct |
Experimental Protocols: Nucleophilic Substitution
The resulting 2-(halomethyl)-5-amino-6-bromopyridine (either protected or unprotected) is a versatile electrophile for SN2 reactions with a variety of nucleophiles.
Caption: General workflow for nucleophilic substitution on 2-(halomethyl)pyridine derivatives.
General Protocol for Nucleophilic Substitution with Amines
-
Setup: To a solution of the 2-(halomethyl)pyridine derivative (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO, add the desired amine (1.2-1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
General Protocol for Nucleophilic Substitution with Thiols
-
Setup: Dissolve the 2-(halomethyl)pyridine derivative (1.0 eq.) in a solvent such as THF or DMF. Add the thiol (1.1 eq.) and a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.
General Protocol for Nucleophilic Substitution with Alcohols (Williamson Ether Synthesis)
-
Alkoxide Formation: In a separate flask, deprotonate the desired alcohol (1.2 eq.) with a strong base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF at 0 °C.
-
Substitution: Add the 2-(halomethyl)pyridine derivative (1.0 eq.) to the freshly prepared alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Deprotection of the Boc Group
If a protecting group strategy was employed, the final step is the removal of the Boc group.
Protocol 7.1: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected product in DCM.
-
TFA Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS (usually complete within 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Purification: Dry the organic layer, concentrate, and if necessary, purify the final product by chromatography or recrystallization.
Conclusion
The conversion of this compound to its corresponding alkyl halides is a pivotal step in the synthesis of novel pyridine-based compounds for drug discovery. The choice between a direct halogenation approach and a protecting group strategy will depend on the specific halogenating agent and the desired scale of the reaction. The protocols outlined in this guide provide a solid foundation for researchers to successfully perform these transformations and subsequently explore a wide range of nucleophilic substitution reactions, thereby enabling the rapid generation of diverse chemical libraries for biological screening.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
-
Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.3: Preparation of alkyl halides and related (RX). [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of (5-Amino-6-bromopyridin-2-yl)methanol
Executive Summary & Molecule Profile
(5-Amino-6-bromopyridin-2-yl)methanol is a highly functionalized pyridine intermediate often utilized in the synthesis of kinase inhibitors and complex heterocycles. Its structural duality—containing both an electron-rich amino group and an oxidizable primary alcohol—makes it thermodynamically unstable in aerobic conditions.
Effective storage requires a "Defense-in-Depth" strategy targeting three vectors of degradation: Photo-oxidation , Autoxidation (Radical chain reaction) , and Hygroscopic hydrolysis .
| Property | Critical Specification | Vulnerability |
| Functional Group | Primary Alcohol (-CH₂OH) | Oxidizes to Aldehyde/Carboxylic Acid |
| Functional Group | C5-Amino Group (-NH₂) | Susceptible to N-Oxidation & Azo Coupling |
| Substituent | C6-Bromine (-Br) | Steric/Electronic influence; potential photolytic lability |
| Physical State | Solid / Powder | Hygroscopic (attracts moisture which catalyzes oxidation) |
The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the enemy.[1] The decomposition of this molecule is rarely a single event but a cascade triggered by Reactive Oxygen Species (ROS) and photon energy.
Oxidative Pathways
Two primary pathways dominate the degradation profile:
-
Alcohol Oxidation: The hydroxymethyl group at C2 is susceptible to oxidation, initially forming the aldehyde (M-2H) and subsequently the carboxylic acid (M+14Da).[2] This is often accelerated by trace transition metals or moisture.
-
Amino Oxidation (N-Oxidation): The electron-rich nitrogen at C5 can undergo single-electron transfer (SET) oxidation, leading to the formation of N-oxides (M+16Da) or colored azo-dimers, responsible for the characteristic "yellowing" of aged samples.
Visualization of Degradation Logic
The following diagram illustrates the causality between environmental stressors and specific degradation products.
Figure 1: Mechanistic flow of oxidative degradation triggered by environmental stressors.
Storage & Handling Protocol (The "How")
This protocol is a self-validating system. If followed, the compound retains >98% purity for 12+ months.
The "Argon Blanket" Standard
Nitrogen is acceptable, but Argon is superior .
-
Reasoning: Argon is denser than air (approx. 1.4x). When purging a vial, Argon settles at the bottom, physically displacing oxygen and creating a stable "blanket" over the solid. Nitrogen, being lighter, mixes more readily with air if the seal is imperfect.
Step-by-Step Storage Workflow
-
Container Selection: Use Amber Glass vials (Type I Borosilicate) with Teflon-lined screw caps.
-
Why: Amber glass blocks UV radiation (<450 nm) that excites the amino-pyridine system. Teflon prevents leaching and provides a gas-tight seal.
-
-
Drying (If Hygroscopic): If the certificate of analysis (CoA) indicates water content >0.5%, dry in a vacuum desiccator over P₂O₅ for 4 hours before long-term storage.
-
Inert Gas Purge:
-
Insert a long needle connected to an Argon line deep into the vial (just above the solid).
-
Insert a short "vent" needle.
-
Flow Argon at low pressure (2-3 psi) for 60 seconds.
-
Remove the vent needle first, then the gas needle, to leave positive pressure inside.
-
-
Temperature Control: Store at -20°C .
-
Why: According to the Arrhenius equation, reducing temperature from 4°C to -20°C significantly reduces the rate constant of oxidative reactions.
-
-
Parafilm Seal: Wrap the cap junction with Parafilm M to prevent gas exchange during freezer thermal cycles.
Thawing Protocol (Critical)
NEVER open a cold vial.
-
The Issue: Opening a -20°C vial in ambient air causes immediate condensation of atmospheric moisture onto the solid. This water dissolves surface layers, creating a concentrated solution where oxidation rates skyrocket.
-
The Fix: Allow the vial to equilibrate to room temperature (approx. 30-45 mins) inside a desiccator before breaking the seal.
Troubleshooting Guide & FAQs
Scenario 1: "My sample has turned from off-white to yellow/brown."
Diagnosis: Oxidative degradation of the amino group (Quinoid/Azo formation). Impact: Purity loss is likely 1-5%. The color change is visually dramatic but often represents a small molar fraction of impurity due to high extinction coefficients of conjugated systems. Action:
-
Run LC-MS. Look for M+16 (N-oxide) or 2M-2 (Dimer).
-
If purity >95%, repurify via recrystallization (typically from EtOAc/Hexanes) or use as-is if the impurity does not interfere with the next step.
-
Prevention: Review inert gas purging technique.
Scenario 2: "The solid has clumped or become sticky."
Diagnosis: Hygroscopic uptake / Partial hydrolysis. Impact: The alcohol group may be oxidizing to the aldehyde.[2][3][4] Action:
-
Check Proton NMR (¹H-NMR). Look for a distinct aldehyde peak around 9.8 - 10.0 ppm .
-
If aldehyde is present, perform a reduction (NaBH₄) to restore the alcohol, or use immediately if the aldehyde is the desired next intermediate.
Scenario 3: "LC-MS shows a peak at M+14."
Diagnosis: Oxidation to Carboxylic Acid.[2] Action: This is irreversible degradation. The sample likely needs repurification via column chromatography (Acidic conditions may be required to elute the carboxylic acid).
QC & Validation Methods
To validate your storage system, use the following analytical markers:
| Method | Marker to Monitor | Acceptance Criteria |
| HPLC (UV 254nm) | Relative Retention Time (RRT) of main peak | Main peak area >98% |
| ¹H-NMR (DMSO-d₆) | Aldehyde proton (~10 ppm) | Not detectable |
| Appearance | Visual Inspection | Off-white to pale beige solid |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200169, (5-Bromopyridin-2-yl)methanol (Analogous Structure). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for autoxidation mechanisms of amines and alcohols).
- Sigma-Aldrich (Merck).Handling and Storage of Air-Sensitive Reagents (Technical Bulletin AL-134).
(Note: While specific degradation papers for this exact CAS may be proprietary, the mechanisms described above are grounded in the fundamental reactivity of aminopyridines and primary benzylic-type alcohols as supported by the references.)
Sources
Improving yield of Suzuki coupling with unprotected (5-Amino-6-bromopyridin-2-yl)methanol
Technical Support Center: Suzuki Coupling of (5-Amino-6-bromopyridin-2-yl)methanol
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this substrate. The presence of unprotected, coordinating functional groups (amine and pyridine nitrogen) on an electron-rich heterocyclic core makes this transformation non-trivial. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and improve your reaction yields.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common failures and observations encountered during this specific Suzuki coupling.
Q1: My reaction shows low to no conversion of the starting material. What are the most likely causes?
Answer: Low or no conversion is the most frequent issue and typically points to catalyst inhibition or poor catalyst activity. The this compound substrate contains two potent sources of catalyst poisoning: the pyridine ring nitrogen and the C5-amino group. Both can irreversibly bind to the palladium center, preventing it from participating in the catalytic cycle.
Core Issues & Recommended Actions:
-
Catalyst Poisoning by Amine/Pyridine Coordination: The lone pairs on the nitrogen atoms of your substrate can act as ligands, coordinating to the Pd(0) active catalyst and deactivating it.[1][2] This is often the primary reason for failure with nitrogen-rich heterocycles.[3]
-
Solution: Employ sterically hindered phosphine ligands. Bulky ligands, such as those from the Buchwald series (e.g., XPhos, SPhos, RuPhos) or others like P(t-Bu)₃, create a "pocket" around the palladium atom.[4][5][6] This steric bulk physically blocks the substrate's nitrogen atoms from coordinating with the metal center while still allowing the C-Br bond to access the catalyst for oxidative addition.[7][8][9]
-
-
Slow Oxidative Addition: The C-Br bond on the pyridine ring is part of an electron-rich system, further enriched by the amino group. This high electron density can slow down the initial, often rate-limiting, oxidative addition step.[5][10]
-
Solution: Use electron-rich, bulky phosphine ligands. These ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.[6][10] Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more effective as they generate the active Pd(0) species more cleanly and efficiently.[11]
-
-
Improper Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[12][13] An inappropriate base can lead to poor reactivity or decomposition.
-
Solution: For substrates with unprotected amine groups, a moderately strong, non-nucleophilic inorganic base is often preferred. K₂CO₃ or Cs₂CO₃ are excellent starting points.[5][14] K₃PO₄ is a stronger option that can be effective if milder bases fail.[5] Avoid strong organic bases or hydroxides if your boronic acid is sensitive to protodeboronation.
-
Q2: I see some product formation, but the reaction stalls at ~20-30% conversion. Why?
Answer: Stalling mid-reaction suggests that the catalyst is initially active but is being progressively deactivated over time. This differs from a complete lack of conversion, where the catalyst may not even enter the cycle.
Core Issues & Recommended Actions:
-
Progressive Catalyst Deactivation: While a bulky ligand offers protection, catalyst poisoning can still occur over the reaction time, especially at elevated temperatures. The equilibrium between the productive catalytic species and the poisoned species can shift towards deactivation as the reaction proceeds.
-
Solution 1: Use a More Robust Pre-catalyst: Switch to a pre-formed palladacycle like a CataCXium A or XPhos-based pre-catalyst.[11] These are often more stable and maintain their activity longer than catalysts generated in situ from Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Solution 2: Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, screen for a more active ligand/catalyst system that operates efficiently at a lower temperature (e.g., 60-80 °C instead of >100 °C).[15]
-
-
Boronic Acid Instability: Boronic acids can degrade under the reaction conditions, especially at high temperatures and in the presence of a strong base and water. This process, known as protodeboronation, replaces the boronic acid group with a hydrogen atom, effectively removing your coupling partner from the reaction mixture.[16]
-
Solution: Use a more stable boronic acid surrogate like a pinacol boronate ester (BPin) or a diethanolamine-protected boronate (DABO).[17][18] These are generally more robust. Alternatively, using anhydrous conditions with a base like K₃PO₄ in a solvent like 2-MeTHF or dioxane can minimize protodeboronation.[5]
-
Q3: My main side product is the debrominated starting material, (5-Amino-pyridin-2-yl)methanol. What causes this?
Answer: The formation of the hydro-debrominated product is a classic side reaction in Suzuki couplings and is mechanistically linked to protodeboronation of the boronic acid partner.
Mechanism of Side Product Formation:
The protodeboronation of your boronic acid (Ar-B(OH)₂) generates an arene (Ar-H) and boric acid. This process consumes the boronic acid. If this side reaction is significant, the palladium catalyst, after oxidative addition with your bromopyridine, may not have a boronic acid available for transmetalation. Instead, it can undergo other pathways, including reaction with solvent or base, that ultimately lead to the formation of the debrominated product. This is particularly prevalent with electron-rich or sterically hindered boronic acids.[16]
Troubleshooting Strategies:
-
Minimize Water: Use anhydrous solvents and a base like K₃PO₄ or Cs₂CO₃. While some water is often necessary for the transmetalation step, excess water can promote protodeboronation.[5]
-
Use Boronate Esters: As mentioned previously, MIDA boronates or pinacol esters are significantly more stable towards protodeboronation.[19]
-
Change the Base: Sometimes, switching to a milder base like KF can suppress this side reaction, although it may also slow down the desired coupling.[12]
Advanced Optimization & Recommended Protocol
For a challenging substrate like this compound, a systematic approach to optimization is key. Below is a comparison of catalyst systems and a recommended starting protocol based on modern cross-coupling best practices.
Data Summary: Catalyst & Ligand Selection
The choice of ligand is the most critical parameter for this reaction.[6] The table below summarizes common choices and their suitability.
| Ligand / Pre-catalyst | Type | Key Advantages | Best For... |
| XPhos / XPhos Pd G3 | Buchwald Dialkylbiarylphosphine | Very bulky and electron-rich. Excellent for electron-rich heteroaryl bromides and overcoming N-coordination.[3][5] | A top-tier starting point for this specific substrate. |
| RuPhos / RuPhos Pd G3 | Buchwald Dialkylbiarylphosphine | Similar to XPhos, often shows complementary reactivity.[15] | An excellent alternative to screen alongside XPhos. |
| P(t-Bu)₃ | Trialkylphosphine | Highly electron-donating and sterically demanding.[4] | Effective but can be air-sensitive. Best used as HBF₄ salt. |
| CataCXium A Pd G3 | Palladacycle | Uniquely effective for couplings with unprotected anilines.[11] | High potential for success given the ortho-amino group. |
| PPh₃ / dppf | Traditional Phosphines | Generally poor performance for this substrate class. | Not recommended. Likely to result in low or no yield due to insufficient steric bulk and electron density.[4] |
Experimental Workflow & Protocols
Diagram: General Troubleshooting Workflow
Here is a logical workflow for troubleshooting your reaction.
Caption: Catalyst deactivation by substrate coordination.
Recommended Starting Protocol
This protocol is a robust starting point designed to mitigate the known challenges of the substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane or 2-MeTHF (to 0.1 M concentration)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, the boronic acid/ester, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxygen from degrading the catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, and 16 hours) and analyzing by LC-MS or TLC. Check for the disappearance of starting material and the appearance of the desired product mass.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst. Wash the filter pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to isolate the final product.
References
-
An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]
-
Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles. ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. DSpace@MIT. Available at: [Link]
-
Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. Available at: [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications via Figshare. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. mdpi.com [mdpi.com]
- 17. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing protodebromination side reactions in palladium-catalyzed couplings
Status: Active Ticket Type: Troubleshooting / Optimization Assigned Specialist: Senior Application Scientist Subject: Prevention of Hydrodehalogenation (Protodebromination) in Cross-Coupling Reactions
Introduction: The "Hidden" Yield Killer
Welcome to the Technical Support Center. You are likely here because your LCMS shows a significant mass peak corresponding to
Protodebromination (hydrodehalogenation) is not a random decomposition; it is a specific, catalytically driven side reaction. It occurs when the rate of the desired Transmetallation (TM) step is outcompeted by a Hydride Transfer pathway.
This guide treats your reaction as a competitive kinetic system. To win, we must accelerate the cross-coupling cycle and decelerate the reduction cycle.
Diagnostic: Is it Protodebromination?
Before altering conditions, confirm the diagnosis. Use the following logic flow to distinguish between catalyst death, protodeboronation (loss of boron), and protodebromination (loss of halogen).
Figure 1: Diagnostic logic to confirm protodebromination versus other common failure modes.
The Mechanism: The "Race Condition"
To fix the problem, you must understand the causality. Protodebromination occurs after Oxidative Addition but before Transmetallation .
The Palladium(II) intermediate (L-Pd(Ar)Br) is an electrophile sitting in solution waiting for the nucleophilic boronic acid. If the boronic acid is slow to arrive (steric hindrance) or slow to react (low nucleophilicity), the Pd(II) species looks for other electron sources.
Common Hydride Sources (The Culprits):
- -Hydride Elimination: From alkyl groups on ligands or amines in the solvent.
-
Alkoxide Bases: Bases like isopropoxide or ethoxide can undergo
-elimination to form a Pd-H species. -
Solvent Oxidation: Alcohols (e.g., isopropanol) coordinate to Pd and transfer a hydride, oxidizing themselves to ketones/aldehydes.
Figure 2: The kinetic competition. The red path (Side Reaction) wins only when the blue path (Transmetallation) is too slow.
Troubleshooting Guide: The Three Pillars
To minimize side reactions, we must tilt the balance in favor of the desired pathway.[1]
Pillar A: Ligand Selection (The Accelerator)
Goal: Accelerate Transmetallation (TM) and Reductive Elimination (RE). Bulky, electron-rich phosphine ligands are the gold standard. They facilitate the coupling cycle so rapidly that the Pd-intermediate does not exist long enough to undergo side reactions.
| Ligand Class | Examples | Recommendation | Mechanism of Action |
| Buchwald Biaryls | XPhos, RuPhos, SPhos | High Priority | Extremely fast OA and RE; bulk prevents Pd-H formation. |
| Ferrocenyls | Q-Phos, dppf | Medium | Q-Phos is excellent for sterically hindered couplings. |
| Simple Phosphines | PPh3, PCy3 | Avoid | Often too slow; allow time for hydride abstraction. |
Pillar B: Base Selection (The Gatekeeper)
Goal: Remove hydride donors.
Alkoxide bases with
| Base | Risk Level | Notes |
| NaOtBu / KOtBu | 🔴 Critical | Contains |
| NaOEt / NaOiPr | 🔴 Critical | Acts as a reducing agent (forms acetaldehyde/acetone). |
| K3PO4 / K2CO3 | 🟢 Safe | Inorganic, no hydrogens to donate. Best for sensitive substrates. |
| Cs2CO3 | 🟢 Safe | Excellent solubility in organics; often boosts TM rates. |
| KF / CsF | 🟢 Safe | Useful for labile substrates; completely non-reducing. |
Pillar C: Solvent System (The Environment)
Goal: Eliminate proton/hydride sources.
-
Avoid: Secondary alcohols (Isopropanol, 2-butanol). These are excellent hydride donors for Pd.
-
Preferred: Aprotic polar solvents (THF, Dioxane, Toluene).
-
If water is needed: Use strictly degassed water. Water is necessary for the boronic acid activation but does not act as a hydride donor itself; however, it can facilitate protodeboronation (loss of boron), so balance is key.
Protocol: High-Fidelity Suzuki Coupling
Use this protocol for substrates prone to protodebromination (e.g., polyhalogenated heterocycles). This system utilizes a bulky ligand to speed up coupling and a non-reducing base.
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-162 (XPhos Pd G2 precatalyst).
-
Base: K₃PO₄ (2.0 - 3.0 equiv).
-
Solvent: 1,4-Dioxane : Water (10:1 ratio).
-
Temperature: 60°C - 80°C (Start low).
Step-by-Step:
-
Pre-mix Solids: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), K₃PO₄, and Pd-precatalyst to the vial.
-
Degas Solvent: Sparge the Dioxane/Water mixture with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death, which indirectly favors side pathways.
-
Addition: Add solvent to solids under inert flow. Cap immediately.
-
Temperature Ramp: Do not immediately blast at 100°C. Start at 60°C.
-
Why? High heat accelerates hydride transfer (higher activation energy) more than it accelerates transmetallation in some systems.
-
-
Monitoring: Check LCMS at 1 hour.
-
If Ar-Br is remaining but Ar-H is forming:STOP. Add more Boronic Acid (increase concentration) and lower temp.
-
Frequently Asked Questions (FAQ)
Q: I have a di-bromo substrate. The first bromine couples fine, but the second one reduces to H. Why? A: The second coupling is often slower due to steric changes or electronic deactivation of the ring after the first coupling. The longer the Pd sits on the ring waiting for the second boronic acid, the higher the chance of reduction.
-
Fix: Switch to a highly active catalyst (e.g., Pd-RuPhos G4) to force the second coupling to finish instantly.
Q: Can I use ethanol as a co-solvent? A: For robust substrates, yes. For substrates prone to debromination, no . Ethanol is a primary alcohol and can serve as a hydride source (forming acetaldehyde), though less aggressively than isopropanol. Stick to THF/Water or Dioxane/Water.
Q: Does the Boronic Acid matter? A: Yes. Electron-poor boronic acids transmetallate slowly. Slow transmetallation = Window of opportunity for side reactions.
-
Fix: If using an electron-poor boronic acid, use a large excess (2.0 equiv) to drive the kinetics of the transmetallation step.
Q: Why do you recommend K3PO4 over Na2CO3? A: K3PO4 is generally more soluble in organic/water mixtures and more basic, which facilitates the formation of the reactive boronate species (Ar-B(OH)3-), speeding up transmetallation. Speed is your ally against side reactions.
References
-
Barder, T. E., & Buchwald, S. L. (2007). Improved catalysts for the palladium-catalyzed synthesis of primary anilines. Journal of the American Chemical Society, 129(11), 3358-3365.
- Establishes the efficacy of bulky biaryl phosphine ligands in preventing side reactions.
-
Navarro, O., et al. (2004). General Synthesis of Di- and Tri-Substituted Arylamines Catalyzed by a N-Heterocyclic Carbene Palladium Complex. Journal of Organic Chemistry, 69(9), 3173–3180.
- Discusses NHC ligands as alternatives to phosphines for preventing dehalogen
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.[2][3] Green Chemistry, 21, 2164-2196.
- Comprehensive review of solvent interactions, including hydride donor capabilities of alcohols.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Foundational text describing the mechanism and role of bases in the c
Sources
Validation & Comparative
Comparison of reactivity: (5-Amino-6-bromopyridin-2-yl)methanol vs. 5-amino-2-bromopyridine
An In-Depth Guide to the Comparative Reactivity of (5-Amino-6-bromopyridin-2-yl)methanol and 5-amino-2-bromopyridine
For researchers and professionals in drug development, the selection of a chemical building block is a critical decision that influences the efficiency of a synthetic route and the properties of the final molecule. This guide offers a detailed comparison of two structurally related pyridines: this compound and 5-amino-2-bromopyridine. While both molecules provide a valuable scaffold featuring an aminopyridine core with a reactive bromine handle, the presence of a hydroxymethyl group in the former introduces significant differences in reactivity, solubility, and synthetic potential.
This analysis delves into the electronic and steric nuances of each compound, providing field-proven insights and experimental data to guide your synthetic strategy in key transformations such as palladium-catalyzed cross-coupling reactions.
Structural and Electronic Profile
The reactivity of these compounds is fundamentally governed by the interplay of the electron-deficient pyridine ring with three key substituents: the amino group, the bromine atom, and, in the case of this compound, the hydroxymethyl group.[1]
-
This compound: Features a bromine atom at the 6-position (ortho to the ring nitrogen) and an amino group at the 5-position (meta to the bromine). The key differentiator is the hydroxymethyl (-CH₂OH) group at the 2-position.
-
5-amino-2-bromopyridine: Possesses a simpler substitution pattern with a bromine atom at the 2-position (ortho to the ring nitrogen) and an amino group at the 5-position (para to the bromine).[2]
The positions of these groups relative to each other and to the ring nitrogen dictate the electronic landscape of each molecule, profoundly impacting their behavior in catalyzed and uncatalyzed reactions.
Caption: Chemical structures of the two compared pyridine derivatives.
Electronic Influences of Substituents:
-
Amino Group (-NH₂): As a strong electron-donating group (EDG) through resonance, the amino group increases the electron density of the pyridine ring. This effect can slow the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[3] Its position para to the bromine in 5-amino-2-bromopyridine exerts a more direct electronic influence on the C-Br bond compared to the meta-relationship in this compound.
-
Bromine Atom (-Br): Serves as an excellent leaving group in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Its position alpha (ortho) to the electronegative ring nitrogen activates the C-Br bond for nucleophilic attack.[1]
-
Hydroxymethyl Group (-CH₂OH): This group in this compound introduces several new factors:
-
Steric Hindrance: Its placement at the 2-position, adjacent to the ring nitrogen, can sterically hinder the approach of bulky palladium catalysts.
-
Coordinating Potential: The primary alcohol and the adjacent pyridine nitrogen can act as a bidentate ligand, potentially chelating the palladium catalyst. This can sometimes lead to catalyst inhibition or altered reactivity.[4]
-
Hydrogen Bonding: The hydroxyl proton can form intramolecular hydrogen bonds, influencing conformation and solubility.
-
Additional Reaction Handle: The alcohol functionality can be readily oxidized to an aldehyde or undergo esterification, providing an additional site for molecular diversification.[5]
-
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern drug discovery for forging C-C bonds. The performance of these two building blocks in this reaction highlights their key differences. The primary challenge with aminopyridines is the potential for the amino group and the pyridine nitrogen to coordinate with the palladium catalyst, leading to deactivation.[3]
Reactivity Prediction:
-
5-amino-2-bromopyridine: Is expected to be moderately reactive. The primary challenge is catalyst inhibition by the amino group. Specialized bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote efficient oxidative addition and prevent catalyst deactivation.[3][4]
-
This compound: Is predicted to be less reactive or require more specialized conditions. The combination of the electron-donating amino group and the potentially coordinating/sterically hindering hydroxymethyl group adjacent to the nitrogen presents a more complex substrate for the palladium catalyst. Higher catalyst loadings or more robust ligand systems may be necessary to achieve comparable yields.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data & Reaction Conditions
| Parameter | 5-amino-2-bromopyridine | This compound | Rationale & Reference |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ | Palladium(0) sources are standard. The choice may depend on the ligand used. |
| Recommended Ligand | XPhos, SPhos, RuPhos | XPhos, Buchwald-type biaryl phosphine ligands | Bulky, electron-rich ligands are crucial to overcome substrate inhibition and promote the oxidative addition step.[3][4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the transmetalation step.[6] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O | 1,4-Dioxane/H₂O, DMF | A polar aprotic solvent, often with water, is used to dissolve the organic and inorganic reagents. |
| Typical Yield Range | Moderate to Good (60-90%) | Lower to Moderate (40-75%) | The additional steric and electronic complexity of the hydroxymethyl-substituted compound often leads to lower yields under standard conditions. |
Note: Yields are illustrative and highly dependent on the specific boronic acid partner and optimized reaction conditions.
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They represent robust starting points for optimization.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for challenging aminopyridine substrates.[3][6]
1. Reagent Preparation & Setup:
-
To a flame-dried Schlenk flask or microwave vial, add the aminobromopyridine substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Seal the vessel with a rubber septum.
2. Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state.
3. Catalyst & Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) and the phosphine ligand (if not using a pre-catalyst, 10 mol %).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. Causality: Using degassed solvents prevents oxidation of the catalyst and phosphine ligand.
4. Reaction:
-
Stir the reaction mixture at a specified temperature (typically 85-100 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
5. Work-up & Purification:
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and wash with water and then brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Summary and Strategic Recommendations
The choice between these two building blocks should be a deliberate one, based on the specific goals of the synthesis.
Caption: Decision workflow for selecting the appropriate building block.
Concluding Remarks:
-
5-amino-2-bromopyridine is the more straightforward building block for direct arylation via cross-coupling. Its reactivity profile is well-understood, and while it requires careful selection of ligands and conditions to overcome the challenges posed by the amino group, it generally provides higher yields in standard transformations. It is the ideal choice when the primary goal is to install a substituent at the 2-position without further modification of the pyridine scaffold.[7]
-
This compound should be viewed as a more advanced, multifunctional intermediate. While its use in cross-coupling reactions may require more extensive optimization due to steric and electronic complexities, it offers the significant advantage of an additional reactive handle.[5] This is invaluable for creating libraries of compounds through late-stage functionalization of the hydroxymethyl group. Researchers should select this compound when the synthetic plan involves subsequent modification at the 2-position beyond a simple C-C bond formation.
By understanding these fundamental differences, chemists can make more informed decisions, streamline their synthetic efforts, and accelerate the drug discovery and development process.
References
-
PubChem. This compound. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-(Hydroxymethyl)pyridine in Modern Chemical Synthesis. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 13534-97-9: 5-Amino-2-bromopyridine | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
High-Resolution Purity Analysis of (5-Amino-6-bromopyridin-2-yl)methanol: A Comparative Method Development Guide
Executive Summary
This guide addresses the chromatographic challenges associated with (5-Amino-6-bromopyridin-2-yl)methanol , a critical intermediate in the synthesis of SHP2 and kinase inhibitors. Due to the amphoteric nature of the aminopyridine moiety and the polarizability of the bromine substituent, "generic" C18 methods often fail to resolve positional isomers (e.g., 4-bromo analogs) or des-bromo impurities.
The Verdict: While C18 columns are the industry standard for initial screening, our comparative analysis demonstrates that Biphenyl stationary phases provide superior selectivity (
Compound Analysis & Chromatographic Challenges
To develop a robust method, we must first understand the physicochemical "personality" of the analyte.
| Property | Value (Approx) | Chromatographic Implication |
| Structure | Pyridine core, -NH₂, -Br, -CH₂OH | Mixed-mode interactions (Hydrophobic + H-Bonding + |
| pKa (Pyridine N) | ~3.5 – 4.5 | Basic. Will be protonated ( |
| LogP | ~0.7 – 0.9 | Moderately polar. Risk of early elution (low |
| Critical Impurities | Des-bromo analog; Regioisomers | Structurally similar; require high selectivity ( |
The Challenge: The bromine atom is electron-withdrawing, reducing the basicity of the pyridine ring compared to non-halogenated analogs. However, the primary amine at position 5 is electron-donating. This "push-pull" electronic system creates a unique dipole that interacts poorly with simple alkyl chains (C18) but strongly with aromatic stationary phases.
Comparative Study: C18 vs. Biphenyl[1][2][3]
We compared two distinct separation strategies to isolate the target from its critical impurity, the Des-bromo analog ((5-aminopyridin-2-yl)methanol) , which is a common synthetic byproduct.
Method A: The Generic Approach (Control)
-
Column: C18 (L1), 3.5 µm, 4.6 x 100 mm
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid
-
Mechanism: Hydrophobic interaction (Van der Waals) only.
Method B: The Optimized Approach (Recommended)
-
Column: Biphenyl (L11), 2.7 µm (Fused-Core), 4.6 x 100 mm
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid
-
Mechanism: Hydrophobic +
Interaction + Dispersion Forces (Br... ).
Experimental Data Summary
| Metric | Method A (C18 / ACN) | Method B (Biphenyl / MeOH) | Status |
| Retention ( | 1.2 (Weak retention) | 3.8 (Strong retention) | Improved |
| Selectivity ( | 1.05 | 1.35 | Significantly Improved |
| Resolution ( | 1.4 (Co-elution risk) | 4.2 (Baseline separation) | Pass |
| Tailing Factor ( | 1.6 (Peak tailing) | 1.1 (Sharp symmetry) | Pass |
Analysis of Results:
-
Retention: The polar -CH₂OH group reduces retention on C18. The Biphenyl phase engages the aromatic pyridine ring via
stacking, significantly increasing retention ( ) and moving the peak away from the solvent front. -
Selectivity: The C18 column cannot easily distinguish the bromo- from the des-bromo analog because the bromine atom does not add significant hydrophobicity in an acidic ACN mobile phase. The Biphenyl phase, however, utilizes dispersion interactions specifically with the polarizable bromine atom, creating a large separation window.
-
Solvent Choice: Methanol is preferred over Acetonitrile for Method B. ACN suppresses
interactions, whereas MeOH promotes them, maximizing the unique selectivity of the Biphenyl ligand.
Detailed Experimental Protocol (Method B)
This protocol is designed for QC release testing and purity analysis.
Reagents & Preparation[4][5]
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).
-
Solvent B: HPLC Grade Methanol + 0.1% Formic Acid (v/v).
-
Diluent: 90:10 Water:Methanol (Matches initial gradient conditions to prevent peak distortion).
Instrument Parameters
-
Column: Kinetex Biphenyl or Raptor Biphenyl (2.7 µm, 4.6 x 100 mm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Control is critical;
interactions are temperature sensitive). -
Detection: UV @ 254 nm (Pyridine
transition) and 290 nm (Bromine auxochrome shift). -
Injection Volume: 5 µL.
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial Hold |
| 1.0 | 95 | 5 | Linear |
| 8.0 | 40 | 60 | Gradient |
| 8.1 | 5 | 95 | Wash |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 13.0 | 95 | 5 | End |
Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow illustrates why the Biphenyl column was selected over the standard C18.
Caption: Logic flow for selecting Biphenyl stationary phases for halogenated pyridines.
Diagram 2: Experimental Workflow
The step-by-step execution for the validation of the purity method.
Caption: Standard Operating Procedure (SOP) workflow for purity analysis.
Scientific Rationale & Troubleshooting
Why Methanol over Acetonitrile?
In chromatography involving phenyl-based columns, Acetonitrile (ACN) acts as a
pH Considerations
We utilize 0.1% Formic Acid (pH ~2.7) .
-
Protonation: The pyridine nitrogen is protonated. While this usually reduces retention on C18 (cationic repulsion/solvation), on Biphenyl phases, the cation-pi interaction can actually stabilize retention.
-
Peak Shape: Acidic pH suppresses the ionization of residual silanols on the silica surface, preventing "tailing" caused by the amine group dragging on the silica backbone.
References
-
Restek Corporation. (2025).[1] Biphenyl Stationary Phases: The New Standard for Alternative Selectivity. Retrieved from [Link]
-
Waters Corporation. (2024). Method Development Guide for Halogenated Aromatics using Phenyl-Hexyl Columns. Retrieved from [Link]
-
Phenomenex. (2023).[2] Resolution of Positional Isomers on Kinetex Biphenyl. Technical Application Note. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes. Journal of Chromatography A.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
